(R)-(-)-α-Phellandrene is a monoterpene derivative.

(R)-(-)-alpha-Phellandrene, also known as alpha-phellandrene L-form or (4R)-p-mentha-1, 2-diene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, (R)-(-)-alpha-phellandrene is considered to be an isoprenoid lipid molecule (R)-(-)-alpha-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-(-)-alpha-Phellandrene has been primarily detected in feces. Within the cell, (R)-(-)-alpha-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm (R)-(-)-alpha-Phellandrene is a medicinal and terpene tasting compound that can be found in herbs and spices, pepper (spice), and spearmint. This makes (R)-(-)-alpha-phellandrene a potential biomarker for the consumption of these food products.

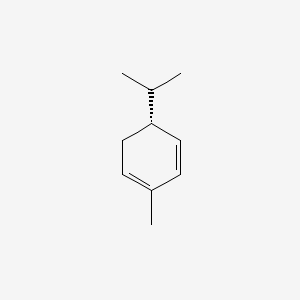

(-)-alpha-phellandrene is the (R)-(-)-stereoisomer of alpha-phellandrene. It is an enantiomer of a (+)-alpha-phellandrene.

(-)-p-Mentha-1,5-diene

CAS No.: 4221-98-1

Cat. No.: VC1682910

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4221-98-1 |

|---|---|

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | (5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |

| Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | OGLDWXZKYODSOB-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CC[C@@H](C=C1)C(C)C |

| SMILES | CC1=CCC(C=C1)C(C)C |

| Canonical SMILES | CC1=CCC(C=C1)C(C)C |

Introduction

Chemical Identity and Structural Properties

Basic Information

(-)-p-Mentha-1,5-diene is a monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol. It is also known by several other names including (R)-α-Phellandrene, L-ALPHA-PHELLANDRENE, Carylene, and 1-phellandrene . The compound is identified by CAS Number 4221-98-1.

Physical Properties

The compound exists as a colorless to light yellow or light orange clear liquid with a distinctive citrus odor and slight peppery note . Its physical state and appearance make it suitable for various applications in the flavor and fragrance industries. The compound has specific solubility characteristics, being sparingly soluble in benzene and slightly soluble in ethyl acetate .

Stereochemistry and Structure

(-)-p-Mentha-1,5-diene represents the (R)-(-)-stereoisomer of α-phellandrene, making it an enantiomer of (+)-alpha-phellandrene . This stereochemistry is crucial for its biological activity and interactions with various molecular targets. The compound features a unique arrangement of double bonds that contributes to its reactivity in various chemical transformations.

Natural Sources and Occurrence

Plant Sources

(-)-p-Mentha-1,5-diene is isolated from various natural sources, particularly essential oils. It is notably found in Eucalyptus dives oil, where it exists alongside other terpene hydrocarbons . The compound is part of the larger family of pinenes, which are widespread naturally occurring terpene hydrocarbons that appear in varying ratios in essential oils.

Biosynthetic Pathway

As a monoterpene derivative, (-)-p-Mentha-1,5-diene is biosynthesized in plants through the cyclization of geranyl pyrophosphate, a common precursor in terpene biosynthesis. This process involves specific enzymes that facilitate the formation of the cyclohexadiene core structure with the appropriate stereochemistry.

Preparation Methods and Purification

Synthetic Routes

While (-)-p-Mentha-1,5-diene occurs naturally, it can also be synthesized through various methods for research and industrial applications. One notable synthetic approach involves palladium-catalyzed cross-coupling reactions or terpene cyclization processes.

Purification Techniques

Several methods have been documented for the purification of (-)-p-Mentha-1,5-diene:

-

Gas chromatography using an Apiezon column

-

Steam distillation with 0.5% hydroquinone

-

Redistillation through a 50-plate bubble cap column (b 72-72.5°/22mm)

These purification methods are essential for obtaining high-purity samples for research and analytical purposes.

Chemical Reactivity and Applications

Cycloaddition Reactions

(-)-p-Mentha-1,5-diene participates in [4+2] cycloaddition reactions due to its conjugated diene structure. A notable example is its reaction with 2-naphthyl acetylenecarboxylate to form a chiral diene ligand, which facilitates rhodium-catalyzed asymmetric addition reactions . This application demonstrates its utility in enantioselective synthesis of complex molecules.

Oxidation Reactions

The compound can undergo oxidation to form valuable derivatives. For instance, it can be used to synthesize (1S,5R)-5-(1-methylethyl)-2-methylidene-3-cyclohexen-1-yl hydroperoxide, which upon reduction forms trans-yabunikkeol . This transformation illustrates the compound's versatility as a building block in organic synthesis.

Reactions with Aromatic Compounds

Research has demonstrated interesting reactions between (-)-p-Mentha-1,5-diene and aromatic compounds. The adduct formed from (-)-p-Mentha-1,5-diene and β-naphthol has been identified as 1-[(3R,4R)-p-menth-1-en-3-yl]-2-naphthol . This adduct can undergo isomerization when treated with methanolic hydrogen chloride to afford (1S,2R,5S)-2,3,4,5-tetrahydro-2-isopropyl-5-methyl-1,5-methano-1H-naphth[2,1-b]oxocin . These reactions highlight the compound's potential in creating complex molecular architectures.

Reaction Conditions and Parameters

The reactivity of (-)-p-Mentha-1,5-diene is influenced by various parameters including temperature, solvent polarity, and catalyst loading. Optimal conditions for many reactions involving this compound include temperatures between 25-40°C and solvents such as THF or dichloromethane. For catalyzed reactions, catalyst loadings typically range from 0.5-2 mol%.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These findings suggest potential applications in developing natural antimicrobial agents.

Antioxidant Activity

The compound has demonstrated moderate antioxidant activity in various assays. Studies have reported an IC50 value of 775.3 μg/mL in the ABTS assay, along with strong anticholinesterase activity with an IC50 value of 52.98 μg/mL. The latter finding is particularly significant for potential therapeutic applications in neurodegenerative diseases.

| Assay Type | IC50 (μg/mL) |

|---|---|

| ABTS | 775.3 |

| Anticholinesterase | 52.98 |

Mechanism of Action

The biological effects of (-)-p-Mentha-1,5-diene are believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a crucial role in these interactions, with the (-)-enantiomer showing higher binding affinity to certain receptors compared to the (+)-isomer.

Analytical Methods and Characterization

Spectroscopic Analysis

Several spectroscopic techniques are employed for the structural characterization of (-)-p-Mentha-1,5-diene:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable information about the structural features, with signals for conjugated dienes typically appearing at δ 5.2-5.8 ppm.

-

Infrared Spectroscopy (IR): This technique identifies functional groups, with C=C stretching vibrations typically observed around 1650 cm−1.

-

Ultraviolet Spectroscopy (UV): The compound shows a maximum absorption at 263 nm (ε 3,345) in octane .

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) is commonly used to determine the volatility and purity of (-)-p-Mentha-1,5-diene. This method is particularly valuable for quality control and authentication purposes.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to assess the thermal stability of the compound, with decomposition thresholds typically observed above 150°C in inert atmospheres. This information is crucial for handling and storage considerations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume